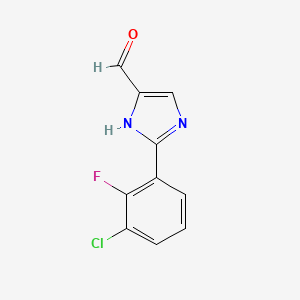
2-(3-Chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the imidazole ring The carbaldehyde group at the 5-position of the imidazole ring further defines its chemical structure
Vorbereitungsmethoden
The synthesis of 2-(3-Chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then subjected to oxidation to introduce the carbaldehyde group at the 5-position of the imidazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(3-Chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:
2-(3-Chloro-2-fluorophenyl)ethanol: This compound has a similar phenyl ring substitution pattern but differs in the functional group attached to the imidazole ring.
3-Chloro-2-fluorophenyl isocyanate: This compound shares the same phenyl ring substitution but has an isocyanate group instead of the imidazole ring.
3-Chloro-2-fluorophenylboronic Acid: This compound has a boronic acid group attached to the phenyl ring instead of the imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H6ClFN2O |
|---|---|
Molekulargewicht |
224.62 g/mol |
IUPAC-Name |
2-(3-chloro-2-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-5H,(H,13,14) |
InChI-Schlüssel |
LDFSJNDOPLBEMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NC=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


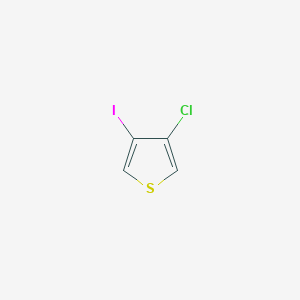
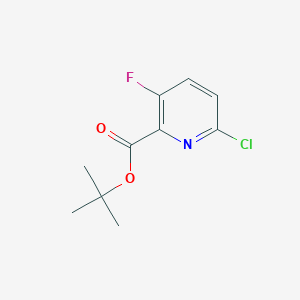


![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)

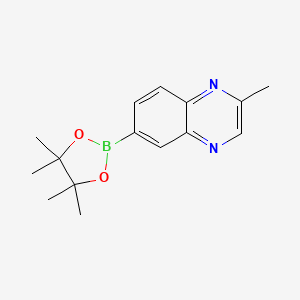
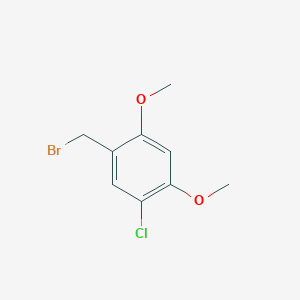
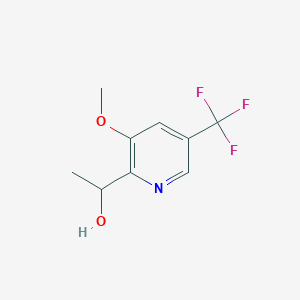
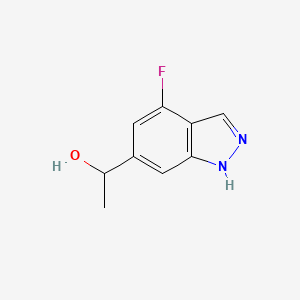

![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)


